![molecular formula C15H23N5O2 B6578226 2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(propan-2-yl)acetamide CAS No. 1172800-94-0](/img/structure/B6578226.png)
2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(propan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(propan-2-yl)acetamide” is a complex organic molecule. It contains a total of 50 bonds, including 30 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 5 double bonds, and 11 aromatic bonds. The structure also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a variety of bond types and ring structures. It includes a five-membered ring, two six-membered rings, and a nine-membered ring. The molecule also contains a secondary amide group .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Imidazole derivatives, including F2459-2153, have shown promising antibacterial properties. Researchers have explored their efficacy against various bacterial strains, potentially leading to novel antibiotics or antimicrobial agents .
Antitumor Potential
Studies have investigated the impact of F2459-2153 on tumor cells. Its ability to inhibit tumor growth or induce apoptosis (programmed cell death) is of interest in cancer research .
Anti-Inflammatory Effects
Imidazole-containing compounds often exhibit anti-inflammatory activity. F2459-2153 may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or other inflammatory diseases .
Antiviral Properties
Researchers have explored the antiviral potential of imidazole derivatives, including F2459-2153. Investigations focus on inhibiting viral replication or entry, which could lead to new antiviral therapies .
Antioxidant Activity
Imidazole-based compounds often possess antioxidant properties. F2459-2153 might scavenge free radicals, protecting cells from oxidative damage .
Ulcerogenic Activity
While some imidazole derivatives exhibit ulcerogenic effects, further research is needed to understand whether F2459-2153 falls into this category. Investigating its impact on gastric mucosa and ulcer formation is crucial .
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets, contributing to their therapeutic potential .
Mode of Action
A related compound, fti-2153, has been shown to inhibit bipolar spindle formation during mitosis independently of transformation and ras and p53 mutation status . This suggests that F2459-2153 might also interact with its targets in a similar manner, leading to changes at the cellular level.
Biochemical Pathways
Compounds with similar structures have been found to impact various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Based on the mode of action of the related compound fti-2153, it can be inferred that f2459-2153 might also lead to changes at the cellular level, such as the inhibition of bipolar spindle formation .
Action Environment
It’s important to note that environmental factors can significantly impact the action of a drug, including its interaction with its targets and its pharmacokinetic properties .
Eigenschaften
IUPAC Name |
2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-9(2)17-12(21)8-19-14(22)13-11(10(3)18-19)7-16-20(13)15(4,5)6/h7,9H,8H2,1-6H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJPLNZCPXHVOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-isopropylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.